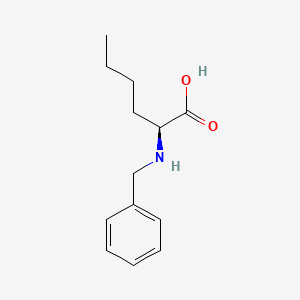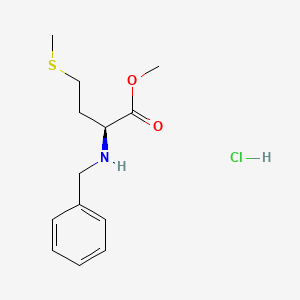
2,4,6-Trimethyl-D-phenylalanine
Vue d'ensemble
Description
2,4,6-Trimethyl-D-phenylalanine is a chemical compound with the molecular formula C12H17NO2 . It is a derivative of phenylalanine, an amino acid with various applications in biotechnology .
Synthesis Analysis
This compound can be synthesized enantioselectively through asymmetric hydrogenation of acetamidoacrylate derivatives . The synthesis process involves the use of chiral phase transfer catalysts .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethyl-D-phenylalanine consists of a phenylalanine backbone with three methyl groups attached to the phenyl ring . The InChI key for this compound is CRNOZLNQYAUXRK-LLVKDONJSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trimethyl-D-phenylalanine include a molecular weight of 207.27, a density of 1.112 g/cm3, and a boiling point of 357.2 °C .Applications De Recherche Scientifique
1. Mimicking Phenylalanine Ammonia Lyase Reactions
Research by Rettig et al. (2000) explored synthetic models that mimic the reaction of phenylalanine ammonia lyases (PAL and HAL), crucial in the reversible conversion of α-amino acids to corresponding acrylic acids. They synthesized model compounds, including ones that incorporated elements of phenylalanine, to understand the enzyme's mechanism of action (Rettig, Sigrist, & Rétey, 2000).
2. Electrochemical Sensors for Phenylalanine Detection
Dinu and Apetrei (2020) reviewed electrochemical sensors and biosensors used for detecting phenylalanine, an essential nutrient and amino acid. Their work highlights the significance of phenylalanine detection in various biological fluids, contributing to the understanding of health status (Dinu & Apetrei, 2020).
3. Amino Acid Enantiomer Distinction
Vékey and Czira (1997) conducted a study on the distinction of amino acid enantiomers, including phenylalanine, based on the basicity of their dimers. This research is instrumental in understanding the stereochemistry of amino acids and their applications in mass spectrometry (Vékey & Czira, 1997).
4. Phenylalanine in Plant Metabolism
Pascual et al. (2016) reviewed the biosynthesis and metabolic utilization of phenylalanine in conifer trees. Their research underlines phenylalanine's role in plant metabolism, particularly in the biosynthesis of phenylpropanoids, essential for plant growth and defense (Pascual et al., 2016).
5. L-Phenylalanine Production Enhancement
Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that influence its production. This research contributes to the optimization of phenylalanine production for food and medicinal applications (Ding et al., 2016).
6. Self-Assembling Behavior of Modified Aromatic Amino Acids
Singh et al. (2020) studied the self-assembling behavior of modified aromatic amino acids, including phenylalanine derivatives, in various mediums. This research has implications in understanding the supramolecular interactions of phenylalanine and its derivatives (Singh et al., 2020).
Safety And Hazards
Orientations Futures
The future directions for the study and application of 2,4,6-Trimethyl-D-phenylalanine could involve further exploration of its self-assembly properties and potential applications in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNOZLNQYAUXRK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C[C@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303748 | |
| Record name | 2,4,6-Trimethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-D-phenylalanine | |
CAS RN |
146277-48-7 | |
| Record name | 2,4,6-Trimethyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146277-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





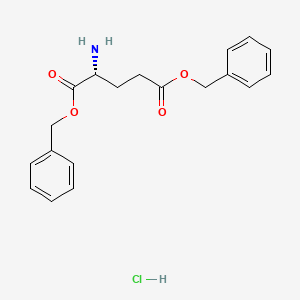
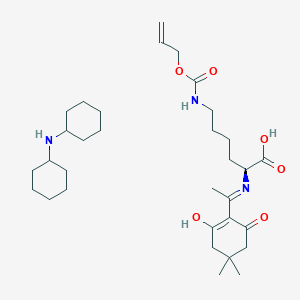
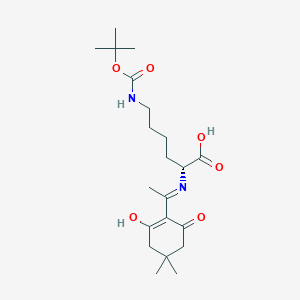
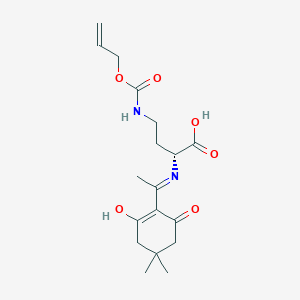
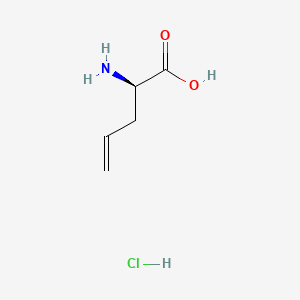
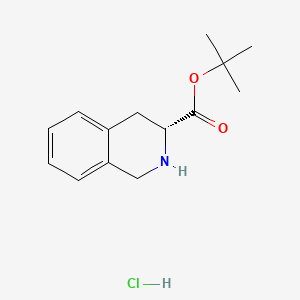

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)
